![molecular formula C11H15N3O B13480384 n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13480384.png)
n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine is a chemical compound with the molecular formula C10H13N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Methoxylation: Introduction of the methoxy group at the 5-position of the benzimidazole ring.
Alkylation: The final step involves the alkylation of the benzimidazole derivative with an appropriate alkyl halide to introduce the ethanamine side chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or the ethanamine side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring or the ethanamine side chain.
Applications De Recherche Scientifique
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer, antiviral, and antimicrobial agents.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and cellular pathways.
Material Science: Benzimidazole derivatives are used in the development of advanced materials, including polymers and organic semiconductors.
Agriculture: The compound may be used in the synthesis of agrochemicals, such as fungicides and herbicides.
Mécanisme D'action
The mechanism of action of N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, leading to various biological effects, such as apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
- 5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline
- 2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine
- 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine
Uniqueness
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the ethanamine side chain. This unique structure imparts distinct biological and chemical properties, making it valuable for various applications in medicinal chemistry, biology, and material science.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H15N3O/c1-3-12-7-11-13-9-5-4-8(15-2)6-10(9)14-11/h4-6,12H,3,7H2,1-2H3,(H,13,14) |
Clé InChI |
YLKQWRVCVRTRES-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=NC2=C(N1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


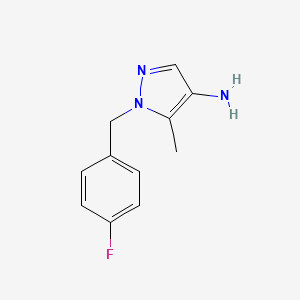
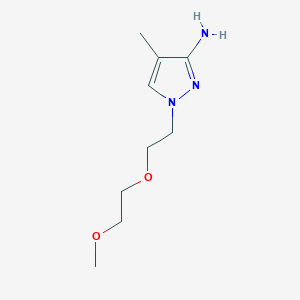
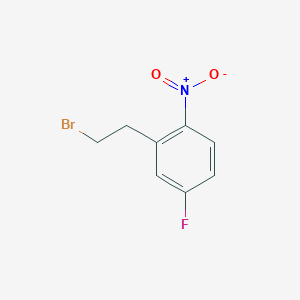
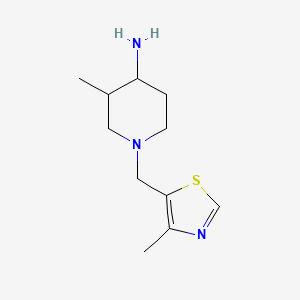
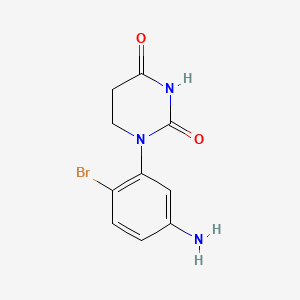
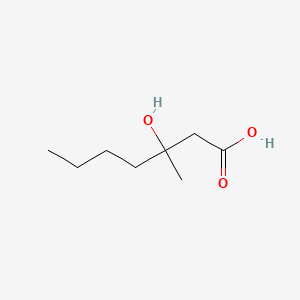
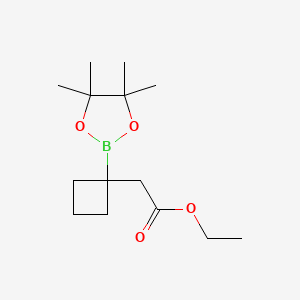
![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
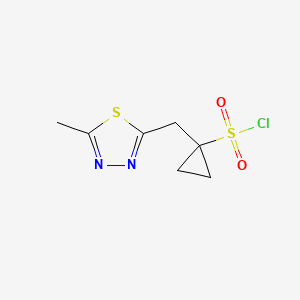
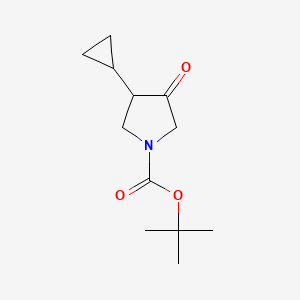
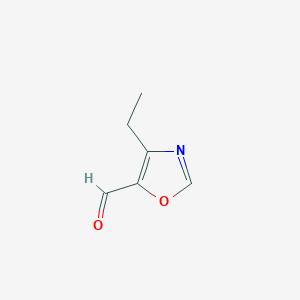
![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
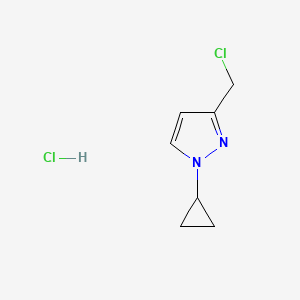
![tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate](/img/structure/B13480374.png)
